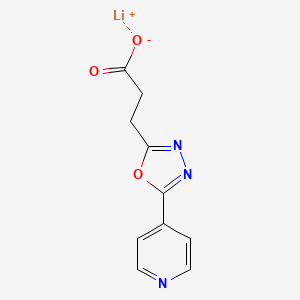
Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate is a compound with the molecular formula C10H9N3O3Li It is a lithium salt of a propanoic acid derivative containing a pyridine and oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydroxylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 1-(2-Pyridyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propane
- 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine
- 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate is unique due to the presence of both lithium and the oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.Li/c14-9(15)2-1-8-12-13-10(16-8)7-3-5-11-6-4-7;/h3-6H,1-2H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMCYOYULQTRB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CC=C1C2=NN=C(O2)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














